beta-Carotene 5,6-epoxide

Descripción general

Descripción

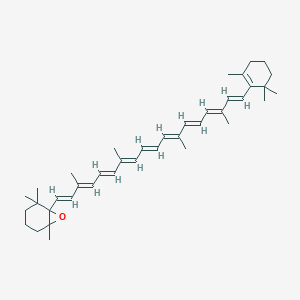

Beta-Carotene 5,6-epoxide: is a derivative of beta-carotene, a naturally occurring pigment found in many fruits and vegetables. This compound is characterized by the presence of an epoxide group at the 5,6 position of the beta-carotene molecule. Beta-carotene is well-known for its role as a precursor to vitamin A and its antioxidant properties. The epoxide derivative retains many of these beneficial properties while also exhibiting unique chemical behaviors due to the presence of the epoxide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Carotene 5,6-epoxide can be synthesized through the oxidation of beta-carotene. One common method involves the reaction of beta-carotene with singlet oxygen (O₂) in the presence of a photosensitizer. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and results in the formation of the epoxide group at the 5,6 position .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes may utilize continuous flow reactors to ensure consistent and efficient production. The use of advanced oxidation techniques, such as photocatalysis or enzymatic oxidation, can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Carotene 5,6-epoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

Reduction: The epoxide group can be reduced to form diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide group, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Singlet oxygen (O₂) in the presence of a photosensitizer.

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Formation of more complex oxygenated carotenoids.

Reduction: Formation of diols.

Substitution: Formation of various functionalized carotenoids.

Aplicaciones Científicas De Investigación

Beta-Carotene 5,6-epoxide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of epoxides and the stability of carotenoids under different conditions.

Biology: Investigated for its role in cellular antioxidant mechanisms and its potential protective effects against oxidative stress.

Medicine: Explored for its potential use in preventing or treating diseases related to oxidative damage, such as cancer and cardiovascular diseases.

Mecanismo De Acción

The mechanism of action of beta-Carotene 5,6-epoxide involves its ability to interact with free radicals and reactive oxygen species (ROS). The epoxide group can react with these species, neutralizing them and preventing oxidative damage to cells and tissues. Additionally, this compound can be converted into other bioactive compounds, such as vitamin A, which play crucial roles in cellular processes and overall health .

Comparación Con Compuestos Similares

Beta-Carotene: The parent compound, known for its antioxidant properties and role as a vitamin A precursor.

Lutein: Another carotenoid with antioxidant properties, commonly found in green leafy vegetables.

Zeaxanthin: A carotenoid similar to lutein, with protective effects on the eyes.

Lycopene: A carotenoid found in tomatoes, known for its strong antioxidant activity.

Uniqueness of Beta-Carotene 5,6-epoxide: this compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and stability compared to other carotenoids. This unique structure allows it to participate in specific chemical reactions and provides enhanced stability under certain conditions, making it valuable for various applications in research and industry .

Actividad Biológica

Beta-carotene 5,6-epoxide is a significant compound derived from beta-carotene, a well-known carotenoid and precursor to vitamin A. This article examines its biological activity, focusing on its formation, effects in biological systems, and potential implications for health.

Formation and Characteristics

This compound is formed through the oxidative degradation of beta-carotene, particularly under conditions of high light intensity or oxidative stress. It has been identified in various plant tissues, including chloroplasts and thylakoids, where it serves as an indicator of photooxidative damage to the photosynthetic apparatus . The compound is characterized by its unique optical properties; it is optically inactive, suggesting that it is produced non-enzymatically via photooxidation rather than through enzymatic pathways .

Antioxidant Properties

Beta-carotene itself is recognized for its antioxidant capabilities, scavenging free radicals and protecting cells from oxidative damage. However, the oxidation products of beta-carotene, including this compound, may exhibit different biological activities. Research indicates that while beta-carotene can mitigate oxidative stress, its oxidation products can sometimes have adverse effects. For instance, studies have shown that certain degradation products can be genotoxic in primary rat hepatocytes .

Interaction with Reactive Oxygen Species (ROS)

This compound forms in response to reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These interactions lead to the generation of various oxidation products . The compound's formation is associated with a marked decrease in beta-carotene levels and contributes to the bleaching of reaction solutions under UV-A irradiation .

Health Implications

- Cancer Research : In a study involving individuals exposed to asbestos or who were cigarette smokers, elevated levels of beta-carotene oxidation products were linked to increased cancer risk. This suggests that while beta-carotene may provide protective effects in some contexts, its epoxidation products could contribute to carcinogenic processes .

- Cholesterol Metabolism : A pilot study indicated increased plasma levels of cholesterol-5 beta,6 beta-epoxide in women with endometrial cancer. This finding raises questions about the role of epoxides in cholesterol metabolism and their potential link to cancer progression .

Environmental Stress Responses

In plants, the accumulation of this compound has been correlated with environmental stressors like high light intensity and herbicide exposure. Its presence serves as a biomarker for oxidative damage within chloroplasts .

Data Table: Biological Activities and Effects of this compound

Propiedades

IUPAC Name |

2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCRIPILOFSMFG-WWSVUWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314499 | |

| Record name | β-Carotene 5,6-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923-89-3 | |

| Record name | β-Carotene 5,6-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1923-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Epoxy-beta,beta-carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Carotene 5,6-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying xanthophyll epoxides like violaxanthin in relation to human health?

A1: Xanthophyll epoxides, such as violaxanthin, are abundant in many fruits and vegetables that contribute significantly to dietary carotenoid intake. [] Understanding their absorption and potential biological activity is crucial to assess their contribution to human health. Although one study found no detectable absorption of violaxanthin in humans after a single oral dose, [] further research is needed to explore potential long-term effects and alternative metabolic pathways.

Q2: Can you tell me more about the presence and levels of beta-carotene 5,6-epoxide in natural sources?

A2: this compound, alongside other carotenoids, has been identified in Viola tricolor L. (Violaceae), a plant with known medicinal properties. [] While beta-carotene was found in higher amounts (1678 µg/100g), the presence of this compound (133 µg/100g) highlights the diverse carotenoid profile of this plant. Understanding the individual contributions of these carotenoids to the plant's bioactivity warrants further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.